Bienvenue dans la boutique en ligne BenchChem!

2-(4-Chlorophenoxy)butanoic acid

Peroxisome proliferation Enantioselectivity PPARα pharmacology

2-(4-Chlorophenoxy)butanoic acid (also referred to as 4-CPBA, 2-(p-chlorophenoxy)butyric acid, or CPBA) is a phenoxyalkanoic acid analog of clofibric acid. It possesses a chiral center at the α-carbon of the butanoic acid side chain and is frequently studied in both racemic and enantiopure forms.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 10310-19-7
Cat. No. B083887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)butanoic acid
CAS10310-19-7
Synonyms2-(4-chlorophenoxy)butyric acid
2-(p-chlorophenoxy)butyric acid
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)OC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H11ClO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13)
InChIKeyCEJKAKCQVUWNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenoxy)butanoic Acid (CAS 10310-19-7): Chemical Identity and Baseline Research Properties


2-(4-Chlorophenoxy)butanoic acid (also referred to as 4-CPBA, 2-(p-chlorophenoxy)butyric acid, or CPBA) is a phenoxyalkanoic acid analog of clofibric acid. It possesses a chiral center at the α-carbon of the butanoic acid side chain and is frequently studied in both racemic and enantiopure forms. The compound has a molecular formula of C10H11ClO3 and a molecular weight of 214.65 g·mol⁻¹. Its experimentally determined melting point is 77–78 °C , and it is commercially available at ≥95% purity . The predicted acid dissociation constant (pKa) is 3.14 ± 0.10, with an experimental pKa reported as 3.2 , and the octanol–water partition coefficient (XLogP3) is 2.8 [1]. These properties position 2-(4-chlorophenoxy)butanoic acid as a versatile scaffold in medicinal chemistry, agrochemical research, and pharmacological probe development.

Why Generic Substitution of 2-(4-Chlorophenoxy)butanoic Acid (CAS 10310-19-7) Is Scientifically Unreliable


Although the phenoxyalkanoic acid class includes many compounds with superficial structural similarity (e.g., MCPA, 2,4-D, clofibric acid, 4-CPB), 2-(4-chlorophenoxy)butanoic acid differs in ways that render generic substitution invalid. The α-substituted butanoic acid side chain introduces chirality, and enantiomers of this compound exhibit divergent biological activities: S(−)-4-CPBA is a more potent peroxisome proliferator than R(+)-4-CPBA, a stereoselectivity not observed in the corresponding propionic acid homolog (4-CPPA) [1]. In antiplatelet assays, the rank order of enantiomeric potency is reversed relative to the propionic acid series [2]. Furthermore, the pKa of 2-(4-chlorophenoxy)butanoic acid (3.14) is approximately 1.4 units lower than that of its positional isomer 4-(4-chlorophenoxy)butanoic acid (4-CPB, pKa 4.58) , producing profoundly different ionization states at physiological pH and altering membrane permeability and transport. These documented, quantifiable differences mean that substituting any phenoxyalkanoic acid for this compound without explicit experimental validation risks introducing uncontrolled variables into research outcomes.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)butanoic Acid (CAS 10310-19-7) Relative to Comparator Compounds


Enantioselective Induction of Peroxisomal Enzymes: S(−)-CPBA Matches Clofibric Acid While R(+)-CPBA Does Not

In primary rat hepatocyte cultures treated for 72 h, S(−)-2-(4-chlorophenoxy)butanoic acid (S(−)-4-CPBA) at 1.0 mM induced fatty acyl-CoA oxidase (FACO) activity 58.6-fold and laurate hydroxylase (LH) activity 9.8-fold, values comparable to those produced by 1.0 mM clofibric acid (CPIB). In contrast, R(+)-4-CPBA produced significantly lower induction, establishing enantiomeric selectivity [S(−) > R(+)]. By comparison, both enantiomers of the propionic acid homolog 2-(4-chlorophenoxy)propanoic acid (4-CPPA) produced similar maximal inductions, lacking enantioselectivity [1].

Peroxisome proliferation Enantioselectivity PPARα pharmacology

Rank-Order Antiplatelet Potency Differentiates 2-(4-Chlorophenoxy)butanoic Acid from Propionic Acid Homologs and Clofibric Acid

In human platelet aggregation assays using ADP as agonist, the enantiomers of 2-(4-chlorophenoxy)butanoic acid (CPBA) and 2-(4-chlorophenoxy)propanoic acid (CPPA) were compared with clofibric acid (CPIB). The rank order of inhibitory potency was (+)-(R)-CPPA > (+)-(R)-CPBA > (−)-(S)-CPPA > (−)-(S)-CPBA. (+)-(R)-CPPA was 5-fold more potent than (−)-(S)-CPPA or CPIB. The butanoic acid homolog (R)-CPBA ranked second, demonstrating an intermediate potency that differentiated it from both the more active propionic acid analog and the less active clofibric acid [1].

Antiplatelet aggregation Eudismic ratio Phenoxyalkanoic acid SAR

pKa Gap of ~1.4 Units Between 2-(4-Chlorophenoxy)butanoic Acid and Positional Isomer 4-CPB Alters Ionization-Controlled Transport

The predicted pKa of 2-(4-chlorophenoxy)butanoic acid is 3.14 ± 0.10 , whereas the predicted pKa of its positional isomer 4-(4-chlorophenoxy)butanoic acid (4-CPB) is 4.58 ± 0.10 . This ~1.44-unit difference means that at physiological pH (7.4), 2-CPBA is >99.99% ionized while 4-CPB is approximately 99.85% ionized—a small absolute percentage difference that becomes amplified in ion-trap-mediated phloem loading models, where the unionized fraction governs membrane permeation. The lower pKa also places 2-CPBA in the weakly acidic range typical of acetic acid-type auxin herbicides (e.g., 2,4-D pKa 2.8, MCPA pKa 3.1), whereas 4-CPB is in the weaker acid range of butyric acid-type pro-herbicides (e.g., 2,4-DB pKa 4.1, MCPB pKa 4.5) .

pKa differentiation Ionization state Herbicide uptake / phloem mobility

Intermediate Lipophilicity (LogP 2.8) Positions 2-(4-Chlorophenoxy)butanoic Acid Between Acetic Acid and Butyric Acid Homologs

The computed octanol–water partition coefficient (XLogP3) of 2-(4-chlorophenoxy)butanoic acid is 2.8 [1], and the ACD/LogP predicted value is 2.91 . This places it at an intermediate position between the acetic acid homolog 2-(4-chlorophenoxy)acetic acid (4-CPA, LogP 2.03–2.25) [2] and the butyric acid positional isomer 4-(4-chlorophenoxy)butanoic acid (4-CPB, LogP ~2.58) [3]. The ~0.5–0.8 log unit difference relative to the acetic acid analog translates to an approximately 3–6 fold higher octanol–water partition coefficient, predicting measurably greater membrane permeability and protein binding.

Lipophilicity LogP Membrane permeability SAR

S(−)-CPBA Blocks ClC-1 Chloride Channels Independent of Slow-Gate Conformation, Distinguishing It from Other ClC-1 Blockers

Electrophysiological characterization demonstrated that the S(−) enantiomer of 2-(4-chlorophenoxy)butyric acid (CPB) blocks human muscle chloride channel ClC-1. Notably, the degree of block was practically unaffected by the C277S gating mutation, indicating that CPB does not interact with the slow gate of ClC-1 [1]. This property distinguishes S(−)-CPB from ClC-1 blockers whose efficacy is modulated by the channel's gating state and provides a tool for probing non-gating-dependent pharmacology of ClC-1.

ClC-1 chloride channel Ion channel pharmacology Neuromuscular disorder research

Highest-Impact Application Scenarios for 2-(4-Chlorophenoxy)butanoic Acid (CAS 10310-19-7) Based on Quantitative Differentiation Evidence


Enantioselective PPARα Pharmacology and Peroxisome Proliferation Mechanism Studies

Research groups investigating peroxisome proliferator-activated receptor alpha (PPARα) signaling require enantiospecific tool compounds to dissect stereochemical determinants of receptor activation. The finding that S(−)-4-CPBA induces peroxisomal enzymes FACO and LH with potency equal to clofibric acid (58.6-fold and 9.8-fold, respectively, at 1.0 mM), while R(+)-4-CPBA shows markedly lower activity, makes the individual enantiomers of 2-(4-chlorophenoxy)butanoic acid invaluable for probing enantioselective PPARα engagement [1]. This stereochemical discrimination is absent in the propionic acid homolog 4-CPPA, positioning 4-CPBA enantiomers as unique tools for studies aimed at separating lipid-lowering efficacy from peroxisome-proliferation-associated toxicity.

Platelet Aggregation Inhibition and Eudismic Ratio Structure–Activity Relationship Studies

Laboratories developing antiplatelet agents with reduced metabolic liability can leverage the established eudismic rank order of phenoxyalkanoic acids, in which (R)-CPBA occupies an intermediate potency position between the most active (R)-CPPA and the less active (S)-CPPA/clofibric acid [2]. This intermediate rank, combined with the butanoic acid side chain's distinct metabolic stability relative to the propionic acid series, makes (R)-CPBA a strategic scaffold for exploring structure–activity relationships that balance antiplatelet potency with pharmacokinetic properties.

Ionization-Dependent Herbicide Uptake and Phloem Mobility Comparative Studies

Agrochemical researchers evaluating the influence of acid strength on plant uptake can use 2-(4-chlorophenoxy)butanoic acid (pKa 3.14) as a representative α-substituted phenoxy acid, contrasting its ionization behaviour against positional isomer 4-CPB (pKa 4.58) . The ~1.4-unit pKa gap translates to different unionized fraction profiles across physiological pH gradients, enabling direct empirical testing of the ion-trap mechanism for phloem mobility without confounding variables introduced by differing ring substituents or chain lengths.

ClC-1 Chloride Channel Pharmacology and Neuromuscular Disorder Probe Development

Investigators studying ClC-1 channelopathies or developing ClC-1 inhibitors for neuromuscular disorders can employ S(−)-CPB as a reference blocker that operates independently of the slow-gate mechanism [3]. This property allows researchers to use S(−)-CPB in combination with gating-dependent blockers in electrophysiological assays to parse contributions of pore block versus gating modulation to overall channel inhibition, a dissection not feasible with blockers whose efficacy varies with conformational state.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenoxy)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.